1,1'-Dibenzyl-4,4'-bipyridinium dichloride, also commonly known as benzylviologen, is a salt compound belonging to the class of bipyridinium cations. It is a white crystalline solid at room temperature []. Bipyridinium compounds are characterized by two pyridine rings linked by a positively charged nitrogen atom. Benzylviologen is synthesized from readily available starting materials, making it a convenient model compound for a variety of scientific studies.
The significance of benzylviologen lies in its unique ability to undergo reversible one-electron reduction, transforming between a dication (2+) and a radical cation (•+) state. This property makes it a valuable electron acceptor in various scientific fields, including:
Benzylviologen possesses a rigid, planar structure due to the delocalization of the positive charge across the two pyridine rings linked by the central nitrogen atom []. The presence of two bulky benzyl groups attached to the pyridinium rings hinders rotation, further contributing to the rigidity of the molecule. This rigid structure plays a crucial role in its electron transfer capabilities, allowing for efficient electron hopping between the two pyridine rings.
Here are some notable aspects of the structure:
Benzylviologen can be synthesized through a condensation reaction between pyridine and benzyl chloride, followed by quaternization with a strong alkylating agent.
The key reaction involving benzylviologen is its one-electron reduction:
**(C6H5CH2)2(Py-Py)**2+ + e- → **(C6H5CH2)2(Py-Py)**+• (Py = pyridine ring)
This reaction highlights benzylviologen's ability to accept an electron and transition from a dication (2+) to a radical cation (•+) state. The radical cation is relatively stable due to the delocalization of the unpaired electron across the conjugated system of the molecule.
Under extreme conditions (high temperature or strong oxidizing agents), benzylviologen can decompose, breaking down the pyridinium rings and releasing smaller organic fragments.
Irritant